Cbz-L-Asp serves as a starting material for the synthesis of various aspartic acid derivatives. These derivatives find applications in:
Cbz-L-Asp is a common building block used in SPPS, a technique for efficiently synthesizing peptides on a solid support. The Cbz group facilitates attachment of the aspartic acid residue to the resin and subsequent chain elongation [].
N-[(benzyloxy)carbonyl]-L-aspartic acid, also known as N-Carbobenzoxy-L-aspartic acid (Z-Asp-OH), is a synthetic derivative of the naturally occurring amino acid L-aspartic acid. It is a key building block used in peptide synthesis []. The "Z" group (benzyloxycarbonyl) acts as a protecting group for the amino group (N-terminus) of aspartic acid, allowing for selective manipulation of the carboxylic acid group (C-terminus) during peptide chain construction [].
Z-Asp-OH has a complex molecular structure with several key features:
Z-Asp-OH can be synthesized through various methods, with one common approach involving the reaction of L-aspartic acid with benzyl chloroformate.
L-Aspartic acid + Benzyl chloroformate -> Z-Asp-OH + HCl
The Z group can be selectively removed under specific conditions, such as treatment with hydrogen bromide (HBr) in acetic acid, to reveal the free amino group for peptide bond formation [].
Z-Asp-OH is a valuable building block in peptide synthesis. The protected amino group allows for chain elongation using coupling reagents to form amide bonds with other amino acids. The Z group can then be strategically removed to expose the free amino group for further chain extension or final product formation.
Z-Asp-OH itself does not have a specific biological function. However, it plays a crucial role in peptide synthesis. The Z group protects the N-terminus of aspartic acid during peptide chain assembly, allowing for controlled coupling with other amino acids. Once the desired peptide sequence is formed, the Z group is removed to reveal the functional amino group essential for the peptide's biological activity [].
Irritant